(S)-(-)-5-fluorowillardiine

Catalog No.
S002812
CAS No.
140187-23-1
M.F
C7H8FN3O4
M. Wt
217.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-5-fluorowillardiine

CAS Number

140187-23-1

Product Name

(S)-(-)-5-fluorowillardiine

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid

Molecular Formula

C7H8FN3O4

Molecular Weight

217.15 g/mol

InChI

InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1

InChI Key

DBWPFHJYSTVBCZ-BYPYZUCNSA-N

SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F

Synonyms

(S)-2-amino-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F

Isomeric SMILES

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F

Description

The exact mass of the compound 2-Amino-3-(5-fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-YL)-propionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glutamate Receptor Modulation

Glutamate receptors are a family of ligand-gated ion channels in the nervous system that play a critical role in excitatory neurotransmission []. Kainate receptors are a subtype of glutamate receptors that are involved in various physiological processes, including learning and memory. However, excessive activation of kainate receptors has been implicated in neurological disorders such as epilepsy and neurodegenerative diseases [].

Studies have shown that Fluoro-Willardiine can act as a competitive inhibitor of kainate receptors [, ]. This means it competes with the natural neurotransmitter, glutamate, for binding to the receptor. By binding to the receptor, Fluoro-Willardiine can block the activation of the kainate receptor and potentially reduce its excitatory effects.

(S)-(-)-5-fluorowillardiine is a synthetic compound derived from the naturally occurring willardiine, which is known for its role as an agonist for ionotropic glutamate receptors, particularly the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. This compound features a fluorine atom at the 5-position of its uracil ring, enhancing its binding affinity to AMPA receptors while minimizing its interaction with kainate receptors. Its chemical formula is C₇H₈FN₃O₄, and it exhibits significant neurotoxic properties when administered in vivo, making it primarily a tool for in vitro studies of glutamatergic signaling pathways .

The primary chemical reaction involving (S)-(-)-5-fluorowillardiine is its synthesis from 5-fluorouracil through nucleophilic substitution reactions. Specifically, it can be synthesized using a specialized lactone in an SN2 reaction, where 5-fluorouracil acts as the nucleophile. Another method includes the Strecker amino acid synthesis, which allows for the construction of this compound through a series of reactions that introduce the necessary functional groups .

(S)-(-)-5-fluorowillardiine is recognized for its potent agonistic activity at AMPA receptors, with an effective concentration (EC50) of approximately 1.5 µM, making it significantly more potent than racemic AMPA. It also exhibits biphasic neurotoxicity in cultured rodent cortical neurons, with EC50 values indicating varying degrees of toxicity depending on concentration. The compound has been shown to desensitize AMPA/kainate receptors effectively and can induce cell death in neuronal cultures .

  • Nucleophilic Substitution: Utilizing 5-fluorouracil to open a specialized lactone via an SN2 reaction.
  • Strecker Synthesis: A method involving the reaction of aldehydes with ammonia and cyanide to form amino acids, which can then be modified to yield (S)-(-)-5-fluorowillardiine.

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity suitable for biological studies .

(S)-(-)-5-fluorowillardiine is primarily used in research settings to:

  • Study the distribution and activity of ionotropic glutamate receptors in neural tissues.
  • Investigate the effects of allosteric modulators on AMPA receptor function.
  • Serve as a neurotoxin in controlled experimental conditions to elucidate mechanisms of excitotoxicity and neurodegeneration .

Research has demonstrated that (S)-(-)-5-fluorowillardiine interacts selectively with AMPA receptors, exhibiting unique binding kinetics compared to other analogues. Studies have shown that modifications at various positions on the willardiine structure can lead to significant differences in receptor desensitization profiles. For example, halogenated derivatives exhibit varying affinities and desensitization sequences when interacting with AMPA/kainate receptors .

Several compounds share structural similarities with (S)-(-)-5-fluorowillardiine, particularly within the willardiine family:

CompoundEC50 (μM)Notable Features
Willardiine44.8Naturally occurring; less potent than 5-fluorowillardiine
(S)-5-Bromowillardiine1.47More potent than willardiine; bromine substituent
(S)-5-Iodowillardiine19.2Iodinated analogue; shows different receptor interactions
(S)-AMPA11A well-known agonist for AMPA receptors; less selective than 5-fluorowillardiine

These compounds highlight the unique properties of (S)-(-)-5-fluorowillardiine, particularly its selectivity for AMPA receptors due to its fluorinated structure, which enhances binding affinity while reducing interactions with kainate receptors .

XLogP3

-4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

217.04988391 g/mol

Monoisotopic Mass

217.04988391 g/mol

Heavy Atom Count

15

UNII

7CTR2LWV5M

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

140187-23-1

Wikipedia

5-Fluorowillardiine

Dates

Modify: 2023-09-12
[1]. Hawkinson JE, et al. Effects of thiocyanate and AMPA receptor ligands on (S)-5-fluorowillardiine, (S)-AMPA and (R,S)-AMPA binding. Eur J Pharmacol. 1997 Jun 25;329(2-3):213-21.
[2]. Kessler M, et al. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41.
[3]. Rembach A, et al. Antisense peptide nucleic acid targeting GluR3 delays disease onset and progression in the SOD1 G93A mouse model of familial ALS. J Neurosci Res. 2004 Aug 15;77(4):573-82.

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